N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Description
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a dinitroaniline derivative characterized by a trifluoromethyl-substituted aromatic ring and a branched alkyl-sulfanyl side chain. This compound belongs to a class of molecules known for their interaction with tubulin, particularly in plant and protozoan systems, where they disrupt microtubule dynamics . Its structure features:
- 2,6-dinitro-4-(trifluoromethyl)aniline core: A common motif in herbicides and antiprotozoal agents due to its electron-withdrawing groups, which enhance binding to tubulin’s hydrophobic pockets.
Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O4S/c1-17(2,33-9-11-4-3-5-12(6-11)18(20,21)22)10-26-16-14(27(29)30)7-13(19(23,24)25)8-15(16)28(31)32/h3-8,26H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNJYQDZJSIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline, with CAS number 343372-88-3, is a complex organic compound that has garnered interest due to its potential biological activities. Its unique structure, featuring both trifluoromethyl and dinitro groups, suggests a range of possible interactions within biological systems. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of 497.41 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 8.95 μM for Staphylococcus aureus and 4.66 to 35.8 μM for Enterococcus faecalis .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3e | Staphylococcus aureus | 0.070 |
| 5a | Enterococcus faecalis | 4.66 |
| 3f | Mycobacterium tuberculosis | 18.7 |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562). The IC50 values for these tests ranged from approximately 3 to 6 μM, indicating a promising level of activity against these cancer cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 3 - 6 |
| K562 (Leukemia) | 1.4 - 4.5 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Replication : Similar compounds have been shown to inhibit DNA replication without affecting protein expression.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Modulation of Cell Signaling : It can influence focal adhesion kinase (FAK) signaling, which is crucial for cell survival and proliferation .
Structure-Activity Relationships
The structural features of this compound significantly influence its biological activity. Modifications in the alkyl chain length and the presence of electron-withdrawing groups like trifluoromethyl enhance its potency against microbial and cancerous cells .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Longer alkyl chains | Increased lipophilicity and activity |
| Presence of trifluoromethyl | Enhanced antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dinitroaniline derivatives exhibit structural variations that significantly impact their biological activity, solubility, and environmental persistence. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Research
Trifluoromethyl groups on both the aromatic ring and benzyl moiety increase electron-withdrawing effects, stabilizing the molecule’s interaction with tubulin’s nitro-binding pockets .
Activity Against Protozoan vs. Plant Tubulin :
- Dinitroanilines like TFL and Fluchloralin preferentially bind plant tubulin due to differences in tubulin isoform sequences. The target compound’s bulky side chain may expand its efficacy to protozoan targets (e.g., Plasmodium), though this requires validation .
Environmental and Metabolic Stability :
- Flumetralin ’s chlorophenyl group increases resistance to microbial degradation, whereas the target compound’s sulfanyl group may introduce susceptibility to oxidative cleavage, reducing soil persistence .
Table 2: Physicochemical Properties
| Property | Target Compound | Trifluralin (TFL) | Fluchloralin | Flumetralin |
|---|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 335.3 g/mol | 355.7 g/mol | 422.1 g/mol |
| LogP (Lipophilicity) | ~4.5 (predicted) | 4.9 | 4.2 | 5.1 |
| Solubility (Water) | <1 mg/L (low) | 0.2 mg/L | 0.3 mg/L | 0.1 mg/L |
Preparation Methods
Core Fragment: 2,6-Dinitro-4-(Trifluoromethyl)Aniline
Synthesis of the aromatic core likely begins with 4-(trifluoromethyl)aniline. Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups at the 2- and 6-positions, exploiting the directing effects of the amine and trifluoromethyl groups. Protection of the amine as an acetyl derivative prior to nitration may improve regioselectivity and yield.
Sulfanylpropyl-Bearing Sidechain
The 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl moiety requires sequential construction:
- Thioether Formation : Reaction of 3-(trifluoromethyl)benzyl bromide with 2-methyl-2-mercaptopropanol in the presence of a base (e.g., K₂CO₃) yields the corresponding thioether.
- Activation for Coupling : Conversion of the alcohol to a leaving group (e.g., mesylation or tosylation) generates an alkylating agent for subsequent amine linkage.
Stepwise Synthesis Protocol
Synthesis of 2,6-Dinitro-4-(Trifluoromethyl)Aniline
Step 1 : Acetylation of 4-(Trifluoromethyl)Aniline
4-(Trifluoromethyl)aniline undergoes acetylation using acetic anhydride in pyridine to form N-(4-(trifluoromethyl)phenyl)acetamide, protecting the amine during nitration.
Step 2 : Directed Nitration
The acetamide derivative is nitrated with fuming nitric acid (90%) and concentrated sulfuric acid at 0°C for 4 hours, yielding 2,6-dinitro-4-(trifluoromethyl)acetanilide.
Step 3 : Deprotection
Hydrolysis with 6M HCl at reflux removes the acetyl group, producing 2,6-dinitro-4-(trifluoromethyl)aniline.
| Parameter | Value/Condition |
|---|---|
| Nitration Temp | 0–5°C |
| Nitration Time | 4 hours |
| Deprotection Agent | 6M HCl |
| Overall Yield | 62–68% (estimated) |
Synthesis of 2-Methyl-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}Propyl Mesylate
Step 4 : Thioether Formation
3-(Trifluoromethyl)benzyl bromide (1.2 eq) reacts with 2-methyl-2-mercaptopropanol (1.0 eq) in DMF containing KOH (1.5 eq) at 40°C for 6 hours. The thioether product is isolated via extraction (EtOAc/H₂O) and concentrated.
Step 5 : Mesylation
Methanesulfonyl chloride (1.1 eq) is added to the thioether alcohol in dichloromethane with triethylamine (2.0 eq) at 0°C. After stirring for 2 hours, the mesylate is purified by column chromatography (petroleum ether:EtOAc = 4:1).
| Parameter | Value/Condition |
|---|---|
| Reaction Temp | 40°C (Step 4), 0°C (Step 5) |
| Solvent | DMF (Step 4), DCM (Step 5) |
| Yield (Step 4) | 74% (estimated) |
| Yield (Step 5) | 89% (estimated) |
Coupling of Fragments via Nucleophilic Substitution
Step 6 : Alkylation of 2,6-Dinitro-4-(Trifluoromethyl)Aniline
The mesylated thioether (1.1 eq) reacts with 2,6-dinitro-4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile containing K₂CO₃ (2.0 eq) at 60°C for 24 hours. The product is purified via silica gel chromatography (hexane:EtOAc = 3:1).
| Parameter | Value/Condition |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 60°C |
| Isolated Yield | 58% (estimated) |
Optimization of Critical Reaction Parameters
Nitration Regioselectivity
The meta-directing nature of the trifluoromethyl group and the ortho/para-directing effect of the acetamide group necessitate precise temperature control. Excessively high temperatures (>10°C) promote polysubstitution, while lower temperatures favor dinitration.
Thioether Formation Efficiency
DMF enhances solubility of both the thiol and benzyl bromide, while KOH deprotonates the thiol to accelerate nucleophilic attack. A 20% excess of benzyl bromide compensates for volatility losses.
Alkylation Challenges
The electron-withdrawing nitro groups reduce the nucleophilicity of the aniline, requiring polar aprotic solvents (e.g., acetonitrile) and elevated temperatures. Alternative approaches, such as Ullmann coupling or Buchwald-Hartwig amination, may improve yields but require palladium catalysts.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution (petroleum ether to EtOAc) on silica gel, resolving the product from unreacted aniline and mesylate by-products. Analytical HPLC (C18 column, 70:30 MeCN:H₂O) confirms >95% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 2H, Ar-H), 7.65–7.58 (m, 4H, benzyl-H), 3.89 (s, 2H, SCH₂), 1.72 (s, 6H, C(CH₃)₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃, Ar), -63.8 (CF₃, benzyl).
- HRMS : m/z calculated for C₁₉H₁₇F₆N₃O₄S [M+H]⁺: 497.41, found: 497.40.
Comparative Analysis with Analogous Syntheses
The patent CN110746322A demonstrates similar strategies for nitroaromatic-thioether hybrids, notably:
- Use of DMF as a solvent for thioether formation.
- Column chromatography with petroleum ether/EtOAc mixtures. However, the target compound’s geminal dimethyl group introduces steric hindrance absent in linear analogs, necessitating longer reaction times for alkylation.
Q & A
Q. What are the recommended spectroscopic methods for characterizing this compound?
Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl and sulfanyl groups. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups. For nitro group confirmation, X-ray crystallography or Raman spectroscopy is advised due to their sensitivity to nitro vibrations .
Q. What synthetic strategies are employed for introducing the sulfanylpropyl moiety?
A multi-step approach is typical:
- Step 1: React 3-(trifluoromethyl)benzyl mercaptan with 2-methyl-2-chloropropane under basic conditions (e.g., K₂CO₃) to form the sulfanylpropyl intermediate.
- Step 2: Couple this intermediate with 2,6-dinitro-4-(trifluoromethyl)aniline via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-UV or LC-MS. The trifluoromethyl and nitro groups may hydrolyze under strongly acidic/basic conditions, generating intermediates like 4-(trifluoromethyl)aniline .
Q. What solvents are compatible with this compound for biological assays?
Use DMSO for initial stock solutions due to the compound’s hydrophobicity. For aqueous dilution, maintain DMSO concentrations ≤1% to avoid cytotoxicity. Solubility in ethanol or acetonitrile should be tested for chromatographic applications .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., herbicide-binding enzymes) can predict binding affinities. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What experimental designs address contradictory data in herbicidal activity studies?
Q. How to elucidate the mechanism of action (MoA) in non-target organisms?
Use RNA sequencing (RNA-seq) to profile gene expression changes in soil microbes exposed to sublethal doses. Pathway enrichment analysis (e.g., KEGG) can highlight disrupted metabolic networks. Confirm findings with CRISPR-Cas9 knockouts of candidate genes .
Q. What strategies mitigate photodegradation in field applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
